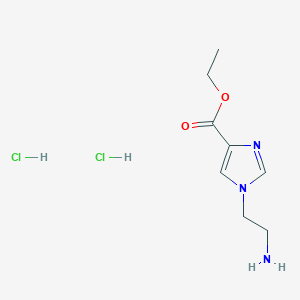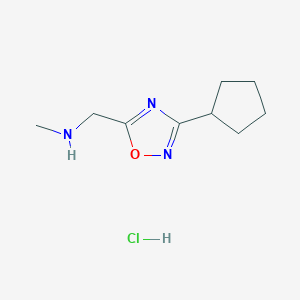
ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride
Übersicht
Beschreibung
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of protected triethylene tetramine with hydrochloric acid in an aqueous system to yield the dihydrochloride salt .Molecular Structure Analysis
The molecular structure of related compounds can be complex, involving multiple nitrogen atoms and various types of bonds .Chemical Reactions Analysis
The synthesis of imidazoles often involves nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the compound N-(2-Hydroxyethyl)ethylenediamine has a molecular weight of 104.15 and a density of 1.03 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride is a compound involved in the synthesis of various derivatives with potential biological activities. For instance, it has been used in the preparation of N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea, showing antinociceptive and serotoninergic activities without opioid system mediation (Szacon et al., 2015). Similarly, its derivatives, specifically 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine, have been evaluated for cardiovascular effects as potential antihypertensive agents, displaying affinity for imidazoline binding sites and alpha adrenergic receptors (Touzeau et al., 2003).
Pharmacological Potential
The pharmacological exploration of compounds derived from ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride includes the investigation of their central nervous system activities. Derivatives such as imidazo[1,2-b]pyridazine-2-acetic acid have shown significant analgesic activity, highlighting the therapeutic potential of these compounds in pain management (Luraschi et al., 1995). Another example is the synthesis of sulfamate derivatives as topical antiglaucoma agents, where the compound sulfamic acid 2-[4-(1H-imidazol-1-yl)phenoxy]ethyl ester monohydrochloride demonstrated excellent activity in lowering intraocular pressure (Lo et al., 1992).
Mechanistic Insights and Receptor Interactions
Research has also focused on understanding the specific receptor interactions and mechanistic pathways of compounds related to ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride. Medetomidine, a derivative, has been characterized for its selective and specific alpha 2-adrenoceptor agonist activity, providing insights into receptor-mediated pharmacological effects (Virtanen et al., 1988). This highlights the compound's potential in contributing to the development of therapeutics targeting specific receptors.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-(2-aminoethyl)imidazole-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7-5-11(4-3-9)6-10-7;;/h5-6H,2-4,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTDNRLSXNPCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol](/img/structure/B1433952.png)

![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid](/img/structure/B1433954.png)

![Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1433962.png)



![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433966.png)



